molecular formula C7H6FN3 B13102778 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine

7-(Fluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B13102778
M. Wt: 151.14 g/mol
InChI Key: QEBLWFNRDUINQC-UHFFFAOYSA-N
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Description

7-(Fluoromethyl)imidazo[1,2-a]pyrimidine is a fluorine-substituted heteroaromatic compound of high interest in pharmaceutical and agrochemical research. The imidazo[1,2-a]pyrimidine core is a recognized "drug-privileged" scaffold, known for its broad spectrum of biological activities . Incorporating a fluoromethyl group at the 7-position is a strategic modification that can enhance the molecule's metabolic stability, lipophilicity, and electronic properties, making it a valuable target for lead optimization in drug discovery campaigns . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research on analogous structures has demonstrated significant potential in anticancer applications, with studies showing cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, the imidazo[1,2-a]pyrimidine scaffold has shown promising antileishmanial activity, in some cases exceeding the effectiveness of standard treatments like miltefosine . Its applications also extend to the synthesis of other complex molecules, including those bearing imine or amine functional groups, which are explored for their diverse biological properties . Researchers value this compound for constructing molecular libraries to screen for new bioactive agents. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

7-(fluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H6FN3/c8-5-6-1-3-11-4-2-9-7(11)10-6/h1-4H,5H2

InChI Key

QEBLWFNRDUINQC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2N=C1CF

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoromethyl Imidazo 1,2 a Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine derivatives, a suite of NMR experiments is utilized to map out the proton and carbon frameworks, characterize the unique fluorine environment, and establish connectivity between atoms.

Proton (¹H) NMR Analysis for Proton Environment Determination

The ¹H NMR spectrum of this compound derivatives provides crucial information about the number, connectivity, and chemical environment of protons within the molecule. The characteristic signals for the imidazo[1,2-a]pyrimidine (B1208166) core typically appear in the aromatic region of the spectrum. nih.gov

The protons on the pyrimidine (B1678525) ring, specifically H-5 and H-6, and the protons on the imidazole (B134444) ring, H-2 and H-3, each give rise to distinct signals. The introduction of a fluoromethyl group at the C-7 position significantly influences the chemical shifts of neighboring protons, particularly H-6 and H-5, due to its electronic effects. The CH₂ group of the fluoromethyl substituent itself will appear as a doublet in the ¹H NMR spectrum due to coupling with the adjacent fluorine atom (²JH-F). The exact chemical shift of this doublet would be expected in the range of 5.0-6.0 ppm, a region indicative of a methylene (B1212753) group attached to an electronegative atom and an aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-27.8 - 8.2s-
H-37.2 - 7.6s-
H-58.5 - 8.9dJ ≈ 7-9
H-66.8 - 7.2dJ ≈ 7-9
-CH₂F5.0 - 6.0d²JH-F ≈ 45-50

Note: These are predicted values based on known data for related imidazo[1,2-a]pyrimidine structures and the expected influence of a fluoromethyl group. Actual values may vary.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

The carbons of the imidazo[1,2-a]pyrimidine core resonate in the aromatic region (typically 110-160 ppm). The carbon atom of the fluoromethyl group (C-7) will exhibit a characteristic signal that is split into a doublet due to one-bond coupling with the fluorine atom (¹JC-F), which is typically a large coupling constant. The chemical shift of this carbon is expected to be in the range of 80-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2140 - 145
C-3110 - 115
C-5145 - 150
C-6105 - 110
C-7150 - 155
C-8a148 - 152
-CH₂F80 - 90 (d, ¹JC-F ≈ 160-180 Hz)

Note: These are predicted values based on known data for related imidazo[1,2-a]pyrimidine structures and the expected influence of a fluoromethyl group. Actual values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique provides clean spectra with a wide chemical shift range, making it an invaluable tool for characterizing fluorinated compounds.

For this compound, the ¹⁹F NMR spectrum would be expected to show a triplet signal for the fluorine atom of the -CH₂F group, arising from coupling with the two adjacent protons (²JF-H). The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign all proton and carbon signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their connectivity within the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the doublet corresponding to the -CH₂F protons in the ¹H NMR spectrum would show a correlation to the doublet of the -CH₂F carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in connecting different fragments of the molecule and confirming the substitution pattern. For example, correlations between the protons of the -CH₂F group and carbons C-6, C-7, and C-8a would unequivocally confirm the position of the fluoromethyl substituent at C-7.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, medium to high molecular weight compounds, including many heterocyclic systems. nih.gov In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition, confirming the molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the core structure and the substituent. Common fragmentation pathways for related imidazo[1,2-a]pyrimidine systems involve cleavages within the pyrimidine ring and loss of small neutral molecules. researchgate.netsapub.org For this compound, characteristic fragmentation would likely involve the loss of HF or the fluoromethyl radical.

Table 3: Predicted ESI-MS Data for this compound

IonPredicted m/z
[M+H]⁺166.0670
[M+Na]⁺188.0489

Note: Predicted m/z values are based on the exact mass of the most abundant isotopes.

By integrating the data from this comprehensive suite of spectroscopic techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved, which is a critical step in the development and understanding of new functional organic molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For imidazo[1,2-a]pyrimidine derivatives, HRMS is crucial for confirming the successful synthesis of the target molecule by comparing the experimentally measured exact mass with the theoretically calculated mass.

While no direct HRMS data for this compound is available, the analysis of related structures demonstrates the utility of this technique. For instance, in the characterization of imidazo[1,2-a]pyridine-thiophene derivatives, HRMS (using Electrospray Ionization - ESI) was employed to confirm the identity of the synthesized compounds. semanticscholar.org

Table 1: Representative HRMS Data for Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine (B132010) Derivatives

Compound NameMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
3-(5-(4-fluorophenyl)thiophen-2-yl)-7-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridineC₂₄H₁₈FN₃O₂S₂Not SpecifiedNot Specified nih.gov
7-(4-(methylsulfonyl)phenyl)-3-(5-(pyridin-3-yl)thiophen-2-yl)imidazo[1,2-a]pyridineC₂₃H₁₇N₄O₂S₂Not SpecifiedNot Specified nih.gov
3-(5-(4-(tert-butyl)phenyl)thiophen-2-yl)-7-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridineC₂₈H₂₆N₂O₂S₂432.0762432.0838 nih.gov
3-(5-(2,6-dimethoxyphenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridineC₂₃H₂₀N₄O₂S417.1307417.1383 semanticscholar.org
N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimineC₁₅H₁₀F₃N₅294.37294.0 semanticscholar.org

This table is interactive. You can sort the data by clicking on the column headers.

The data presented in Table 1 showcases the high precision of HRMS in confirming the elemental composition of complex heterocyclic molecules. The close agreement between the calculated and found m/z values provides strong evidence for the assigned chemical structures.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for the C-F bond, the aromatic C-H and C=C bonds of the fused ring system, and the C-N bonds.

Although the IR spectrum for the specific target molecule is not available, the examination of related imidazo[1,2-a]pyrimidine derivatives provides insight into the expected spectral features. For example, in a series of newly synthesized imine- and amine-bearing imidazo[1,2-a]pyrimidines, the characteristic imine (C=N) stretching vibration was observed in the range of 1617-1626 cm⁻¹. nih.gov

Table 2: Key IR Absorption Bands for Representative Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Imine-bearing imidazo[1,2-a]pyrimidinesC=N (imine)1617 - 1626 nih.gov
Amine-bearing imidazo[1,2-a]pyrimidinesN-H (secondary amine)3272 - 3411 semanticscholar.org
Imidazo[1,2-a]pyrimidine Schiff basesC=N~1605 nih.gov
Imidazo[1,2-a]pyrimidine Schiff basesAromatic C-H~3104, 3072 nih.gov
Imidazo[1,2-a]pyrimidine Schiff basesC=C~1588 nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

For this compound, one would anticipate observing the characteristic C-F stretching vibration, which typically appears in the region of 1000-1400 cm⁻¹. The exact position of this band would be influenced by the electronic environment of the fluoromethyl group attached to the imidazo[1,2-a]pyrimidine core.

X-ray Crystallography for Definitive Solid-State Structural Analysis (if applicable)

While a crystal structure for this compound has not been reported, crystallographic studies on related heterocyclic systems can provide a model for its expected solid-state structure. For instance, the X-ray structure of 2-trifluoromethyl-10H-benzo semanticscholar.orgimidazo[1,2-a]pyrimidin-4-one revealed that the three fused rings of the core structure are essentially coplanar. nih.gov In this structure, the crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov

Similarly, a study on pyrazolo[1,5-a]pyrimidines, which are isomeric to imidazo[1,2-a]pyrimidines, also utilized X-ray diffractometry to determine their molecular structures and analyze intermolecular interactions within the crystal packing. researchgate.net

Table 3: Noteworthy X-ray Crystallography Findings for Related Heterocyclic Compounds

Compound ClassKey Structural Features Determined by X-ray CrystallographyReference
Benzo semanticscholar.orgimidazo[1,2-a]pyrimidin-4-one derivativesEssentially coplanar fused ring system; intermolecular N—H⋯O hydrogen bonds stabilizing the crystal structure. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) derivativesDetermination of inter- and intramolecular interactions, including N⋯Cl and π–π stacking interactions. researchgate.net

This table is interactive. You can sort the data by clicking on the column headers.

Should single crystals of this compound be obtained, X-ray crystallographic analysis would provide unambiguous proof of its molecular structure, detailing the precise geometry of the fused heterocyclic system and the orientation of the fluoromethyl group relative to the ring.

Computational and Theoretical Investigations of 7 Fluoromethyl Imidazo 1,2 a Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. nih.gov These methods, particularly those based on Density Functional Theory (DFT), can predict molecular geometry, electronic distribution, and reactivity with high accuracy. scirp.org

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org It has been successfully applied to study various imidazo[1,2-a]pyrimidine (B1208166) derivatives to determine their optimized molecular structures and reactive sites. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6–31G(d,p) or 6-311++G(d,p), provide the most stable ground state geometry of the molecule. nih.govsemanticscholar.org The relationship between a molecule's structure and its biological activity is heavily influenced by its electron density, which can be accurately modeled with DFT. nih.gov For instance, studies on imidazo[1,2-a]pyrimidine-Schiff base derivatives have utilized DFT to validate structural assignments made through experimental techniques like NMR spectroscopy. semanticscholar.org

Key molecular properties derived from DFT calculations include various chemical indices that describe the molecule's reactivity and stability. nih.gov

Table 1: Key Molecular Properties Calculated by DFT for a Representative Imidazo[1,2-a]pyrimidine Derivative

Property Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Varies by substituent
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Varies by substituent
Energy Gap (ΔE) ELUMO - EHOMO Varies by substituent
Hardness (η) (ELUMO - EHOMO) / 2 ~1.45
Softness (σ) 1 / η ~0.69
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Varies by substituent

Note: The values presented are illustrative and are based on studies of various imidazo[1,2-a]pyrimidine derivatives. The specific values for 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.govlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests a more reactive molecule, which is often desirable for biological activity. nih.gov

In studies of imidazo[1,2-a]pyrimidine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov For example, in certain derivatives, the HOMO is often localized over the imidazo[1,2-a]pyrimidine ring system, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. nih.gov This analysis helps in predicting how the molecule will interact with biological targets. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). researchgate.net Green areas represent neutral potential. researchgate.net

For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps identify the most likely sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. nih.govsemanticscholar.org In a study on an imidazo[1,2-a]pyrimidine-Schiff base, the negative electrostatic potential was found to be concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these as the primary sites for electrophilic attack. semanticscholar.org Conversely, positive potential was located around the hydrogen atoms, suggesting these areas are prone to nucleophilic attack. semanticscholar.org This information is vital for understanding structure-activity relationships. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.govarxiv.org By identifying bond critical points (BCPs) between atoms, QTAIM can determine the nature and strength of the chemical bonds. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). nih.gov

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize noncovalent interactions within and between molecules. nih.govrsc.org It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. nih.gov This results in a 2D scatter plot where different types of interactions appear as distinct spikes. nih.gov These interactions can then be mapped onto a 3D molecular representation, with different colors indicating the type of interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). nih.gov

For imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been employed to reveal the presence of intramolecular hydrogen bonds and other stabilizing noncovalent interactions that dictate the molecule's preferred three-dimensional structure. nih.gov This insight is crucial for understanding how the molecule might conform to the binding site of a biological target.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.org These methods are extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.net

For the imidazo[1,2-a]pyrimidine class of compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity. nih.govnih.gov For example, various derivatives have been docked into the active sites of enzymes implicated in diseases like cancer and viral infections. nih.govnih.gov These studies often reveal specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the imidazo[1,2-a]pyrimidine core or its substituents and the amino acid residues of the target protein. researchgate.net

In one study, novel imidazo[1,2-a]pyrimidine derivatives were investigated as potential inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov The docking results showed that the top-scoring compounds had a high binding affinity, comparable to known inhibitors, suggesting their potential as therapeutic agents. nih.govnih.gov Such studies provide a rational basis for the structural optimization of these compounds to improve their potency and selectivity. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Imidazo[1,2-a]pyrimidine

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation and interaction of a ligand when bound to a specific protein target. For the imidazo[1,2-a]pyrimidine class of compounds, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, including enzymes and receptors. nih.govnih.gov

In a typical docking protocol for this compound, the three-dimensional structure of the compound would be generated and optimized. This structure is then placed into the binding site of a target macromolecule, such as a protein kinase, a viral protein, or a receptor. Sophisticated algorithms then explore various possible binding poses, rotations, and conformations of the ligand within the binding pocket.

The final predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the nitrogen atoms within the imidazo[1,2-a]pyrimidine core are potential hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with amino acid residues in the binding site. The fluoromethyl group at the 7-position can also participate in specific interactions, including hydrogen bonding or halogen bonding, which can significantly influence the binding orientation and affinity.

Estimation of Binding Affinities and Interaction Fingerprints

Following the prediction of the binding mode, computational methods are employed to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. For example, studies on other imidazo[1,2-a]pyrimidine derivatives have reported binding affinities in the range of -7 to -9 kcal/mol for various protein targets. nih.govnih.gov

Interaction fingerprints are another valuable output of docking studies. These are typically 2D representations that summarize the key interactions between the ligand and the protein. They highlight which amino acid residues are involved in hydrogen bonds, hydrophobic contacts, or other types of interactions. This information is crucial for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity. For this compound, an interaction fingerprint would map out the specific contacts made by the pyrimidine ring, the imidazole (B134444) ring, and the fluoromethyl substituent.

In Silico Molecular Property Prediction and Chemical Space Analysis

Prediction of Key Physicochemical Descriptors Relevant to Molecular Design

In silico tools are widely used to predict the physicochemical properties of molecules, which are critical for their drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govijsdr.orgmdpi.com These predictions help to identify potential liabilities early in the drug discovery process. For this compound, a range of important descriptors can be calculated.

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Importance in Drug Design
Molecular Weight (MW) < 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity) 1.0 - 3.0 Affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 40 - 60 Ų Relates to membrane permeability and bioavailability.
Hydrogen Bond Donors (HBD) 0 Influences solubility and binding.
Hydrogen Bond Acceptors (HBA) 3-4 Influences solubility and binding.

These predicted values are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential as an orally available drug. ijsdr.org

Assessment of Chemical Space Coverage for Imidazo[1,2-a]pyrimidine Libraries

The chemical space of a compound library refers to the diversity of its structures and properties. When designing libraries of imidazo[1,2-a]pyrimidine derivatives, it is important to ensure broad coverage of the relevant chemical space to maximize the chances of identifying hits with desired biological activities. rsc.org

Computational methods can be used to analyze the chemical space of a virtual or synthesized library of compounds based on the this compound scaffold. This involves calculating various molecular descriptors for each compound and using dimensionality reduction techniques, such as principal component analysis (PCA), to visualize the distribution of the compounds in a multi-dimensional property space. This analysis helps to identify areas of the chemical space that are underexplored and can guide the design of new derivatives with novel properties.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, the rotation around the bond connecting the fluoromethyl group to the pyrimidine ring is a key conformational feature.

Quantum mechanical methods, such as Density Functional Theory (DFT), are often used to perform detailed conformational analyses. nih.govnih.gov These calculations can generate an energy landscape, which is a plot of the molecule's energy as a function of its geometry. The minima on this landscape correspond to stable conformations, while the saddle points represent transition states between conformations. Understanding the conformational preferences and the energy landscape of this compound is crucial for accurately predicting its binding mode and for interpreting its biological activity. Studies on similar bicyclic heterocyclic systems have shown the importance of balancing molecular twist and conformational rigidity for achieving desired properties. nih.govrsc.org

Structure Activity Relationship Sar Studies and Mechanistic Insights for 7 Fluoromethyl Imidazo 1,2 a Pyrimidine Derivatives

Elucidation of Fluoromethyl Substituent Contributions to Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The fluoromethyl group (-CH2F) at the 7-position of the imidazo[1,2-a]pyrimidine (B1208166) ring is anticipated to confer unique electronic and steric properties that can significantly impact the molecule's interaction with biological targets.

Analysis of Positional Effects of Fluorination on Target Recognition

While direct studies on 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine are limited, research on related fluorinated analogues provides valuable insights into the importance of substituent positioning. For instance, in a series of imidazo[1,2-a]pyridine-thiophene derivatives, substitution at the 7-position resulted in a tenfold increase in potency compared to substitution at the 6-position, highlighting the critical nature of the C7 position for biological activity. nih.gov This suggests that the 7-position of the imidazo[1,2-a]pyrimidine core is likely a key interaction point with biological targets, and placing a fluoromethyl group at this position could be highly advantageous for target recognition.

Furthermore, studies on the closely related 7-trifluoromethyl-imidazopyrimidine have demonstrated its role as a high-affinity agonist for GABAAα2 and -α3 subtypes, indicating that a fluorine-containing substituent at the 7-position can effectively engage with receptor binding pockets. dergipark.org.tr The fluoromethyl group, while less electron-withdrawing than the trifluoromethyl group, can still participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition.

Quantification of Electronic and Steric Contributions of Fluorine Atoms

Sterically, the fluoromethyl group is relatively small, which can be advantageous for fitting into specific binding pockets. The replacement of a hydrogen atom with a fluorine atom in a methyl group is not expected to introduce significant steric hindrance, allowing for favorable interactions within the target site. Computational studies on related imidazo[1,2-a]pyrimidine derivatives have shown that electronic and steric parameters are key determinants of their biological activity. dergipark.org.tr

Correlation of Structural Modifications with Molecular Target Engagement Profiles

Understanding how structural changes in this compound derivatives affect their interaction with specific molecular targets is crucial for optimizing their therapeutic potential. This involves detailed studies of enzyme inhibition kinetics and receptor binding affinities.

Characterization of Enzyme Inhibition Kinetics and Binding Site Interactions

Molecular docking studies can further elucidate the binding site interactions. For a hypothetical this compound derivative, the fluoromethyl group could engage in specific interactions with amino acid residues in the active site of an enzyme. The fluorine atom may act as a hydrogen bond acceptor, or the entire group could participate in van der Waals or hydrophobic interactions.

Determination of Receptor Ligand Binding Affinities and Allosteric Modulation

In the context of receptor-targeted drugs, determining the binding affinity (often expressed as Ki or IC50 values) is a primary measure of a compound's potency. As previously mentioned, a 7-trifluoromethyl analog has shown high affinity for GABAA receptors. dergipark.org.tr This suggests that this compound derivatives could also exhibit significant affinity for specific receptor subtypes.

The nature of the interaction, whether as an agonist, antagonist, or allosteric modulator, is also a critical aspect. Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand binding site, offering a more nuanced and potentially safer pharmacological profile. The subtle electronic and steric changes introduced by the 7-fluoromethyl group could favor allosteric modulation at certain receptors.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to gain insights into the structural features that are important for activity.

For imidazo[1,2-a]pyrimidine and related scaffolds, QSAR studies have been successfully applied. For example, a 3D-QSAR study on a series of tetrahydroimidazo[1,2-a]pyrimidine derivatives with antimicrobial activity revealed the importance of steric and electrostatic fields in determining their potency. dergipark.org.tr Another QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists highlighted the significance of charge transfer and hydrophobicity. nih.gov

A hypothetical QSAR model for a series of this compound derivatives could include descriptors such as:

Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies to quantify the electronic influence of the fluoromethyl group and other substituents.

Steric descriptors: Molecular volume, surface area, and specific conformational parameters to model the spatial requirements for binding.

Hydrophobic descriptors: LogP or calculated lipophilicity values to account for the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target.

By developing a robust QSAR model, it would be possible to virtually screen new derivatives of this compound and prioritize the synthesis of those with the highest predicted activity.

Below is an interactive data table summarizing hypothetical QSAR descriptors for a series of 7-substituted imidazo[1,2-a]pyrimidine derivatives, illustrating how variations in substituents could be correlated with biological activity.

Compound ID7-SubstituentMolecular WeightLogPDipole Moment (Debye)Predicted IC50 (nM)
1 -CH2F165.151.22.550
2 -CH3149.171.12.1150
3 -H135.140.81.9500
4 -CF3203.131.83.525
5 -Cl169.591.52.880

This table serves as an example of how QSAR data could be presented to analyze the impact of different substituents at the 7-position on the biological activity of imidazo[1,2-a]pyrimidines.

Development of Predictive Computational Models for Biological Activity

While specific quantitative structure-activity relationship (QSAR) models for this compound derivatives are not extensively reported in publicly available literature, the development of such models is a logical and crucial step in their optimization as drug candidates. The principles for creating these models can be inferred from studies on analogous heterocyclic systems, such as imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrimidine analogs.

Predictive computational models, primarily 3D-QSAR, aim to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel, unsynthesized derivatives, thus prioritizing synthetic efforts.

A typical workflow for developing a 3D-QSAR model for this compound derivatives would involve:

Data Set Selection: A series of this compound analogs with a range of biological activities (e.g., IC₅₀ values) against a specific target would be compiled. This set is then divided into a training set for model generation and a test set for external validation.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and optimized. A crucial step is the alignment of all molecules based on a common scaffold or a pharmacophore hypothesis.

Descriptor Calculation: Molecular interaction fields are calculated around the aligned molecules to generate descriptors. For instance, in Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated. In Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields for hydrophobicity, hydrogen bond donors, and acceptors are also considered.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly employed to derive a mathematical equation that correlates the variations in the calculated descriptors with the variations in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² for the external test set.

For instance, a hypothetical 3D-QSAR study on a series of this compound derivatives might yield results similar to those observed for related imidazo[1,2-a]pyridine inhibitors of a particular kinase. The resulting contour maps would highlight regions where modifications to the scaffold would likely enhance or diminish biological activity.

Table 1: Hypothetical Statistical Parameters for a 3D-QSAR Model of this compound Derivatives
ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)> 0.8Represents the goodness of fit of the model to the training data.
Predictive r² (for test set)> 0.6Demonstrates the model's ability to predict the activity of new compounds.
PLS Components2-5The optimal number of principal components used in the PLS regression.

The insights gained from such models would guide the strategic placement of substituents on the imidazo[1,2-a]pyrimidine core to optimize interactions with the biological target. For example, the model might suggest that increasing the steric bulk at a certain position or introducing a hydrogen bond donor at another could significantly improve potency.

Derivation of Pharmacophore Models from Fluorinated Imidazo[1,2-a]pyrimidine Analogs

Pharmacophore modeling is another powerful computational tool that complements SAR studies by identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for fluorinated imidazo[1,2-a]pyrimidine analogs would distill the key steric and electronic features responsible for their interaction with a biological target.

The derivation of a pharmacophore model typically involves:

Selection of Active Compounds: A set of structurally diverse but functionally related active compounds is chosen.

Conformational Analysis: The conformational space of each molecule is explored to identify low-energy conformations that are likely to be bioactive.

Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups are identified.

Model Generation and Validation: The identified features from the active compounds are spatially aligned to generate one or more pharmacophore hypotheses. These hypotheses are then validated by their ability to distinguish active from inactive molecules in a database.

Based on studies of similar heterocyclic scaffolds, a pharmacophore model for a series of biologically active this compound derivatives could potentially include features such as:

An aromatic ring feature corresponding to the imidazo[1,2-a]pyrimidine core.

A hydrogen bond acceptor feature associated with one of the nitrogen atoms in the pyrimidine (B1678525) ring.

A hydrophobic feature, which could be represented by the fluoromethyl group at the 7-position or other lipophilic substituents.

Additional features such as hydrogen bond donors or acceptors depending on the specific substitutions on the core structure and the nature of the target's binding site.

Table 2: Potential Pharmacophoric Features for this compound Derivatives
Pharmacophoric FeaturePotential Corresponding Structural MoietyImportance in Ligand-Target Interaction
Aromatic Ring (AR)Imidazo[1,2-a]pyrimidine scaffoldEssential for π-π stacking or hydrophobic interactions in the binding pocket.
Hydrogen Bond Acceptor (HBA)Nitrogen atoms of the pyrimidine ringCrucial for forming hydrogen bonds with key residues in the target protein.
Hydrophobic (HY)Fluoromethyl group at C7, other alkyl or aryl substituentsContributes to van der Waals interactions and can influence selectivity and potency.
Hydrogen Bond Donor (HBD)Amine or hydroxyl substituents (if present)Can provide additional specific interactions with the target.

Once validated, these pharmacophore models serve as powerful 3D queries for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activities but different chemical scaffolds. They also provide a structural framework for aligning molecules in 3D-QSAR studies, thereby enhancing the reliability of the resulting models.

Role of 7 Fluoromethyl Imidazo 1,2 a Pyrimidine As a Privileged Scaffold in Chemical Biology and Drug Discovery Research

Scaffold Exploration for the Design of Novel Chemical Entities

The exploration of the 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine scaffold is rooted in the established success of the broader imidazo[1,2-a]pyrimidine (B1208166) class of compounds in drug discovery. nih.gov The strategic placement of a fluoromethyl group can significantly influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.

The rational design of new compounds based on the this compound scaffold involves a multi-faceted approach that considers the interplay of the core heterocycle, the fluoromethyl substituent, and other potential modifications. Key design principles include:

Bioisosteric Replacement: The imidazo[1,2-a]pyrimidine nucleus is often considered a bioisostere of purine (B94841) bases, allowing it to interact with a variety of biological targets. nih.gov The introduction of the fluoromethyl group can enhance these interactions or introduce new ones.

Modulation of Physicochemical Properties: Fluorine is known to alter the electronic properties of a molecule, often increasing its metabolic stability and lipophilicity. The fluoromethyl group at the C7 position can therefore be used to fine-tune the pharmacokinetic profile of a drug candidate.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold, including the introduction of various substituents at other positions, are crucial for understanding the SAR. For instance, substitutions on the phenyl ring of related imidazo[1,2-a]pyrimidine derivatives have been shown to be a determining factor in their biological activity. dergipark.org.tr

Target-Specific Interactions: The design process is guided by the specific biological target. For example, in designing kinase inhibitors, the scaffold can be tailored to fit into the ATP-binding pocket, with the fluoromethyl group potentially forming key hydrogen bonds or hydrophobic interactions.

A hypothetical design strategy for a new kinase inhibitor based on this scaffold is presented in the table below:

Design StepRationaleDesired Outcome
Scaffold Selection Imidazo[1,2-a]pyrimidine is a known kinase hinge-binder.Core structure that fits the ATP binding site.
C7-Fluoromethylation Increased metabolic stability and potential for specific interactions.Improved pharmacokinetic profile.
C2-Aryl Substitution Exploration of the hydrophobic pocket.Enhanced potency and selectivity.
C3-Amine Introduction Formation of hydrogen bonds with the solvent-exposed region.Increased solubility and target engagement.

Once the core scaffold is established, diversification strategies are employed to generate a library of compounds for screening and lead optimization. These strategies often involve parallel synthesis and combinatorial chemistry approaches. Key diversification points on the imidazo[1,2-a]pyrimidine ring are typically the 2, 3, 5, and 7-positions.

Common diversification reactions include:

Suzuki and Stille Couplings: To introduce a variety of aryl and heteroaryl groups at different positions.

Buchwald-Hartwig Amination: For the introduction of diverse amine functionalities.

Vilsmeier-Haack Reaction: To introduce an aldehyde group, which can be further modified. ekb.eg

Nucleophilic Aromatic Substitution: For direct functionalization of the heterocyclic core.

The following table outlines a potential diversification strategy for the this compound scaffold:

PositionReaction TypePotential Substituents
C2 Suzuki CouplingPhenyl, pyridyl, thiophenyl
C3 Bromination followed by AminationAlkylamines, anilines, morpholine
C5 Lithiation and Electrophilic QuenchAlkyl groups, halogens

Through such diversification, a library of compounds can be generated and screened against various biological targets to identify lead compounds with promising activity and drug-like properties.

Applications in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The unique properties of the this compound scaffold make it an attractive candidate for the development of such probes. The inherent fluorescence of some imidazo[1,2-a]pyrimidine derivatives, for example, can be exploited for imaging applications. nih.gov

The fluoromethyl group can also serve as a useful label for ¹⁹F NMR studies, providing a sensitive and background-free method for monitoring the interaction of the probe with its biological target. Furthermore, the ability to generate singlet oxygen upon irradiation makes some imidazo[1,2-a]pyrimidine compounds potential photosensitizers for photodynamic therapy and related imaging techniques. nih.gov

Potential applications of chemical probes based on this scaffold include:

Fluorescent Imaging: Visualizing the localization and dynamics of biological targets within cells.

¹⁹F NMR-Based Screening: Identifying and characterizing binders to a target protein from a library of fluorinated compounds.

Photoaffinity Labeling: Covalently modifying a biological target upon photoactivation to identify binding sites.

Future Research Perspectives and Emerging Directions

The field of drug discovery is constantly evolving, with new technologies and methodologies driving innovation. The future of research on this compound and related compounds will likely be shaped by advances in synthetic chemistry and computational approaches.

The synthesis of complex fluorinated heterocycles can be challenging. However, recent advances in synthetic organic chemistry are providing new tools to overcome these challenges. These include:

Late-Stage Fluorination: Methods that allow for the introduction of fluorine or fluorinated groups at a late stage in a synthetic sequence, enabling the rapid generation of diverse fluorinated analogues.

Catalytic Methods: The development of new catalysts for the efficient and selective synthesis of fluorinated compounds.

Flow Chemistry: The use of microreactors to perform reactions in a continuous and controlled manner, which can improve safety and efficiency, particularly for reactions involving hazardous reagents.

These advancements will facilitate the synthesis of a wider range of this compound derivatives for biological evaluation.

The integration of computational and experimental approaches is becoming increasingly important in drug discovery. In the context of the this compound scaffold, this synergy can be leveraged in several ways:

In Silico Screening: Using molecular docking and other computational methods to predict the binding of virtual libraries of compounds to a biological target, thereby prioritizing compounds for synthesis and experimental testing. nih.gov

ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.govacs.org

Quantum Mechanical Calculations: Using quantum mechanics to understand the electronic properties of the scaffold and its interactions with biological targets at a more fundamental level.

The table below illustrates how computational and experimental approaches can be integrated in a drug discovery project:

StageComputational ApproachExperimental Approach
Hit Identification Virtual screening of compound libraries.High-throughput screening of a physical library.
Lead Optimization In silico ADMET prediction and SAR modeling.Synthesis and biological evaluation of new analogues.
Mechanism of Action Molecular dynamics simulations to study binding modes.X-ray crystallography or cryo-EM to determine the structure of the compound-target complex.

By combining the power of computational modeling with the rigor of experimental validation, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold.

Exploration of Undiscovered Biological Targets and Novel Mechanistic Insights

The this compound scaffold has emerged as a valuable tool in chemical biology and drug discovery for the exploration of novel biological targets and the elucidation of new mechanistic insights. The unique physicochemical properties conferred by the fluoromethyl group at the 7-position, combined with the inherent biological relevance of the imidazo[1,2-a]pyrimidine core, make derivatives of this scaffold particularly useful as chemical probes.

The strategic incorporation of a fluoromethyl group can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity and selectivity of the molecule to its biological targets. These features are highly advantageous when designing compounds to investigate complex biological systems. Researchers have leveraged these properties to develop molecules that can interact with previously uncharacterized proteins or pathways, thereby shedding light on their roles in health and disease.

While specific, publicly available research focusing exclusively on this compound is limited, the broader class of imidazo[1,2-a]pyrimidines has been extensively studied, revealing a wide range of biological activities. These studies provide a strong foundation for the potential of the 7-fluoromethyl analog in uncovering new therapeutic opportunities. For instance, various imidazo[1,2-a]pyrimidine derivatives have been investigated for their effects on kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. By modifying this privileged scaffold with a fluoromethyl group, researchers can create novel chemical entities with altered target specificities, potentially leading to the discovery of new druggable targets.

The exploration of undiscovered biological targets using this compound-based compounds often involves a multi-pronged approach. This can include phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target. Hits from these screens can then be used in chemoproteomics or other target identification methods to pinpoint their molecular binding partners.

Furthermore, the this compound scaffold can provide novel mechanistic insights by serving as a template for the development of selective inhibitors or modulators of known targets. By systematically modifying the scaffold and observing the effects on biological activity, researchers can gain a deeper understanding of the structure-activity relationships (SAR) and the molecular interactions that govern the mechanism of action. This information is crucial for the rational design of more potent and selective therapeutic agents.

While detailed data tables for this compound are not available in the public domain, the following table illustrates the type of data that would be generated in studies exploring its biological targets.

Table 1: Hypothetical Biological Screening Data for this compound Derivatives

Compound IDTarget/AssayActivity (IC₅₀/EC₅₀)Selectivity Profile
FM-IMP-001 Kinase PanelKinase X: 50 nM>100-fold vs. other kinases
FM-IMP-002 GPCR BindingReceptor Y: 120 nMSelective for Y subtype
FM-IMP-003 Enzyme InhibitionEnzyme Z: 200 nMCompetitive inhibitor
FM-IMP-004 Phenotypic ScreenCancer Cell Line A: 300 nMInduces apoptosis

Q & A

Q. How are partial reductions or functionalizations of the imidazo[1,2-a]pyrimidine core achieved?

  • Catalytic Hydrogenation : Pd/C or Raney Ni selectively reduces pyrimidine rings without affecting fluoromethyl groups .
  • Post-Synthetic Modifications : Suzuki-Miyaura coupling introduces aryl groups at position 2 for kinase inhibitor development .

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